![molecular formula C15H16ClN3O2 B1383129 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 1909316-93-3](/img/structure/B1383129.png)
3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride” is a chemical compound with the molecular weight of 305.76 . It is a salt with chloride (Cl) as the counterion . The IUPAC name of the compound is 3-(benzofuran-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzofuran moiety, an oxadiazole ring, and a piperidine ring . The InChI code for the compound is 1S/C15H15N3O2.ClH/c1-2-6-12-10 (4-1)8-13 (19-12)14-17-15 (20-18-14)11-5-3-7-16-9-11;/h1-2,4,6,8,11,16H,3,5,7,9H2;1H .Scientific Research Applications
Chemical Stability and Reactivity
- The chemical stability of similar compounds, such as 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles, was investigated, revealing their reactivity under different conditions including exposure to HCl. These compounds undergo Boulton–Katritzky rearrangement, resulting in the formation of spiropyrazoline compounds rather than planar structures (Kayukova et al., 2018).
Synthesis and Analysis
- The synthesis of N-substituted derivatives of similar compounds, like 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, has been carried out, showcasing the versatility in creating various derivatives for research purposes. These compounds were characterized using spectroscopic techniques (Khalid et al., 2016).
Biological Activities
- Some oxadiazole derivatives, like 1,3,4-oxadiazole bearing compounds, have been synthesized and screened for their biological activities, such as antimicrobial properties. These compounds exhibit varying degrees of effectiveness against different bacterial strains (Khalid et al., 2016).
- Another study synthesized 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfide, examining its effects against butyrylcholinesterase (BChE) enzyme and its potential biological significance (Khalid et al., 2016).
Antimicrobial and Antiviral Applications
- The potential for antimicrobial and antiviral applications was explored through the synthesis of a compound, 5-[1-benzyl-6-fluoro-7-(piperidin-1-yl)-quinolin-4(1H)-on-3-yl]-3-(4-methylcyclohex-1-yl)-1,2,4-oxadiazole. Its molecular and crystal structures were defined, and biological activity was predicted (Vaksler et al., 2023).
Tubulin Inhibitor Chemotype
- A new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was discovered. These compounds were shown to act as tubulin inhibitors, indicating their potential in cancer research (Krasavin et al., 2014).
Future Directions
Benzofuran and its derivatives have attracted attention due to their wide range of biological and pharmacological applications . They are considered potential natural drug lead compounds . Future research could focus on the development of promising compounds with target therapy potentials and little side effects .
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes . The interaction of the compound with its targets can lead to a series of biochemical reactions, resulting in the observed therapeutic effects .
Biochemical Pathways
Benzofuran derivatives have been found to influence a variety of biochemical pathways, contributing to their wide range of biological activities .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects .
Action Environment
The reaction of benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol has been used for the synthesis of similar compounds .
Properties
IUPAC Name |
5-(1-benzofuran-2-yl)-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2.ClH/c1-2-6-12-10(4-1)8-13(19-12)15-17-14(18-20-15)11-5-3-7-16-9-11;/h1-2,4,6,8,11,16H,3,5,7,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPXGHVZNQTVLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NOC(=N2)C3=CC4=CC=CC=C4O3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


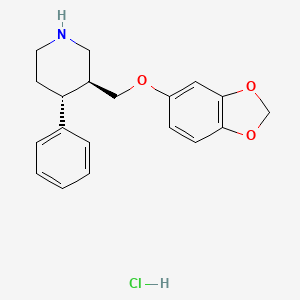
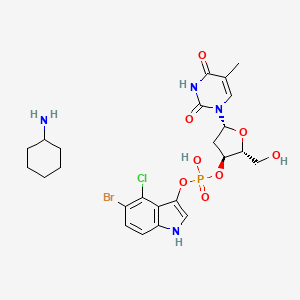
![(Z)-2-[(2-Methoxy-2-oxoethoxy)imino]-3-oxobutanoic acid 1,1-dimethylethyl ester](/img/structure/B1383051.png)
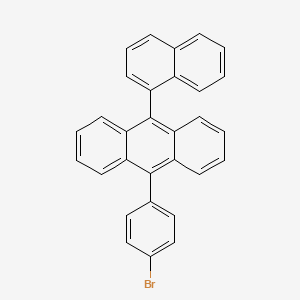

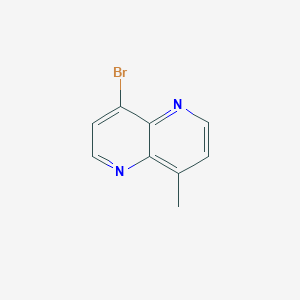
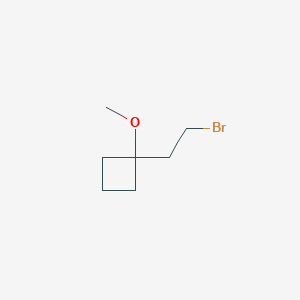
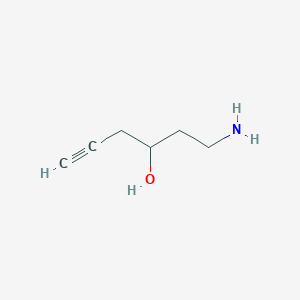
![Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride](/img/structure/B1383065.png)
![tert-Butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1383066.png)
![2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B1383067.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1383069.png)
